3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid
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Overview
Description
3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid is a synthetic organic compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the isobutylphenyl group attached to the oxazole ring imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the isobutylphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: 2-[4-(2-Methylpropyl)phenyl]propanoic acid, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Naproxen: 2-(6-Methoxynaphthalen-2-yl)propanoic acid, another NSAID with similar anti-inflammatory properties.
Uniqueness
3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference may result in variations in its mechanism of action, potency, and therapeutic applications .
Biological Activity
3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid, with the CAS number 929974-67-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19NO3, with a molecular weight of 273.33 g/mol. The compound features an oxazole ring and a propanoic acid moiety, which are crucial for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit antimicrobial properties. For instance, compounds with structural similarities have demonstrated effectiveness against various microbial strains, suggesting a potential for this compound in developing antimicrobial agents .
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory activity. Compounds containing oxazole rings are known for their ability to modulate inflammatory pathways. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
Case Studies
- Plant Growth Promotion : A study highlighted that certain oxazole derivatives promoted plant growth and increased seed yield and oil content in rapeseed. This suggests that this compound may also possess growth-promoting properties in agricultural applications .
- Synthesis and Evaluation : In a synthesis study, various derivatives were evaluated for their biological activities. Some exhibited significant antimicrobial activity while others showed promise as anti-inflammatory agents. The structure-activity relationship (SAR) studies indicated that modifications to the oxazole ring could enhance biological efficacy .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxazole moiety interacts with specific biological targets, potentially modulating enzyme activity or receptor interactions.
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Ibuprofen | Propanoic Acid Derivative | Anti-inflammatory, analgesic |
Oxazolidinone | Antibiotic | Antimicrobial |
Thiazole Derivatives | Heterocyclic Compounds | Antimicrobial, antifungal |
Properties
IUPAC Name |
3-[5-[4-(2-methylpropyl)phenyl]-1,3-oxazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11(2)9-12-3-5-13(6-4-12)14-10-17-15(20-14)7-8-16(18)19/h3-6,10-11H,7-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISKHAXVXGLINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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